molecular formula C10H20N2O2S B7509614 4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine

4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine

Cat. No. B7509614
M. Wt: 232.35 g/mol
InChI Key: MBPMEDPIJGGENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine (also known as MPSP) is a chemical compound that has been recently researched for its potential applications in scientific research. This compound is a derivative of piperidine and has a sulfonamide group attached to it. In

Mechanism of Action

MPSP acts as a positive allosteric modulator of nAChRs. This means that it enhances the activity of the receptor in response to the binding of acetylcholine. MPSP binds to a specific site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the opening of the ion channel and an influx of positively charged ions into the cell.
Biochemical and Physiological Effects
The activation of nAChRs by MPSP has been shown to have several biochemical and physiological effects. These include an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPSP has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength of communication with each other.

Advantages and Limitations for Lab Experiments

One advantage of using MPSP in lab experiments is that it is a highly selective modulator of nAChRs. This means that it can be used to study the function of specific subtypes of nAChRs without affecting other types of receptors. However, one limitation is that MPSP has a relatively short half-life in the body, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on MPSP. One area of interest is the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. MPSP may be a useful tool for studying the dysfunction of these receptors in these diseases. Another area of interest is the development of new compounds that are more potent and selective modulators of nAChRs than MPSP. These compounds may have potential therapeutic applications in the treatment of cognitive disorders.

Synthesis Methods

The synthesis of MPSP involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MPSP as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

MPSP has been investigated for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ion channel that is activated by the neurotransmitter acetylcholine. These receptors play a crucial role in cognitive function, learning, and memory.

properties

IUPAC Name

4-methyl-1-pyrrolidin-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10-4-8-12(9-5-10)15(13,14)11-6-2-3-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPMEDPIJGGENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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